molecular formula C17H12F3NO2S B2799859 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide CAS No. 2379985-23-4

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2799859
CAS No.: 2379985-23-4
M. Wt: 351.34
InChI Key: WNWFGLWYIXYMNT-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a unique heterocyclic architecture. Its structure includes a trifluoromethyl-substituted benzamide core linked to a methylene group attached to a thiophen-2-yl ring, which is further substituted at the 4-position with a furan-3-yl moiety. The compound’s synthetic route likely involves coupling reactions between activated benzamide intermediates and functionalized thiophene derivatives, followed by purification and characterization via spectroscopic methods (e.g., IR, NMR, MS) .

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO2S/c18-17(19,20)15-4-2-1-3-14(15)16(22)21-8-13-7-12(10-24-13)11-5-6-23-9-11/h1-7,9-10H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWFGLWYIXYMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan-3-yl-substituted thiophene and a benzamide derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity References
Target Compound C₁₈H₁₃F₃N₂O₂S Furan-3-yl, thiophen-2-ylmethyl, CF₃ Unknown (hypothesized)
Flutolanil C₁₇H₁₄F₃NO₂ 3-(1-methylethoxy)phenyl, CF₃ Pesticide (fungicide)
Nitazoxanide C₁₂H₉N₃O₅S 5-nitro-2-thiazolyl, acetyloxy Antiparasitic
VCP746 C₃₇H₃₂F₃N₇O₆ Thiophen-2-yl, purine derivative LSD1 inhibitor (research)
Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide C₁₂H₁₀ClF₃N₅O₂S Tetrazole, methylsulfanyl, CF₃ Herbicide

Key Observations :

  • Trifluoromethyl (CF₃) Group: A common feature in agrochemicals (e.g., Flutolanil , herbicide in ), the CF₃ group enhances lipophilicity and metabolic stability.
  • Heterocyclic Moieties : The furan-thiophene combination in the target compound contrasts with Flutolanil’s isopropoxy group and Nitazoxanide’s nitro-thiazole. Thiophene and furan rings may enhance π-π stacking with biological targets, as seen in VCP746’s use as a LSD1 inhibitor .

Crystallographic and Conformational Insights

  • and report benzamide derivatives with planar geometries and typical bond lengths (C–C: 1.48–1.52 Å) .

Q & A

Q. What are the common synthetic routes for N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Reacting 2-(trifluoromethyl)benzoyl chloride with a thiophene-furan hybrid amine derivative under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base) .
  • Functional group protection : Temporary protection of reactive groups (e.g., furan oxygen) using tert-butyldimethylsilyl (TBS) chloride to prevent side reactions .
  • Purification : Column chromatography (normal or reverse-phase) and recrystallization to isolate the product. For example, RediSep Rf Gold columns with isopropanol gradients are effective for isolating benzamide derivatives .

Q. Key Optimization Factors :

ParameterImpactExample Conditions
SolventPolarity affects reaction rateDCM for coupling; THF for lithiation
TemperatureControls reaction specificity-78°C for lithiation steps
CatalystAccelerates amide bond formationDMAP or HOBt in DCC-mediated coupling

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation employs:

  • X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement) to resolve the crystal lattice, particularly for confirming the orientation of the trifluoromethyl group and heterocyclic moieties .
  • Spectroscopic techniques :
    • NMR : 1^1H and 13^13C NMR to identify proton environments (e.g., thiophene methylene at δ 4.5–5.0 ppm) and carbon shifts (e.g., trifluoromethyl at ~120 ppm) .
    • IR spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ for C₁₈H₁₃F₃NO₂S) .

Q. What initial biological activities have been screened for this compound?

Methodological Answer: Preliminary screenings focus on:

  • Enzyme inhibition assays : Testing against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., IC₅₀ values reported in μM ranges) .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCR targets) to assess affinity (Kᵢ values) .

Q. Example Data :

Assay TypeTargetResultReference
CytotoxicityHeLa cellsIC₅₀ = 12.3 μM
Kinase inhibitionEGFRKᵢ = 0.45 μM

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer: Optimization strategies include:

  • DoE (Design of Experiments) : Systematic variation of solvent ratios (e.g., DMF:H₂O for solubility), temperature gradients, and catalyst loadings .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for amidation steps while maintaining >85% yield .
  • In situ monitoring : Using FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. Case Study :

  • Lithiation step : Lowering temperature to -78°C and using n-BuLi in THF improved regioselectivity by 30% .

Q. What strategies resolve contradictions in reported biological activities?

Methodological Answer: Discrepancies in bioactivity data often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
  • Compound purity : Re-evaluate via HPLC (≥95% purity threshold) and LC-MS to exclude degradants .
  • Target selectivity profiling : Use panels of related enzymes/receptors (e.g., kinase family screening) to identify off-target effects .

Q. Example Resolution :

  • A reported IC₅₀ variation (5–20 μM) against EGFR was traced to differences in cell membrane permeability; adding DMSO (0.1% v/v) enhanced consistency .

Q. How does the compound interact with specific biological targets?

Methodological Answer: Mechanistic studies employ:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses (e.g., trifluoromethyl group occupying hydrophobic pockets) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) for target proteins immobilized on sensor chips .
  • Mutagenesis studies : Replace key residues (e.g., Tyr158 in EGFR) to validate interaction hotspots .

Q. Key Findings :

TechniqueInteraction SiteBinding Energy (kcal/mol)
DockingEGFR ATP-binding pocket-9.2
SPRKD = 2.3 nM

Q. Table 1: Physicochemical Properties

PropertyValueMethodReference
Melting point158–160°CDSC
logP3.2 ± 0.1HPLC
pKa12.96 ± 0.46Potentiometric titration

Q. Table 2: Synthesis Yield Optimization

ConditionYield (%)Purity (%)
Standard (DCM, RT)6592
Microwave (DMF, 100°C)8896

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